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molecular formula C3H6N2 B1206853 Imidazoline CAS No. 504-75-6

Imidazoline

Cat. No. B1206853
M. Wt: 70.09 g/mol
InChI Key: MTNDZQHUAFNZQY-UHFFFAOYSA-N
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Patent
US04927942

Procedure details

A 100-ml three-necked flask equipped with a thermometer, condenser, magnetic stirrer, and nitrogen inlet was charged with 1-isopropyl-2-methylimidazoline (50 g, 0.4 mole) and nickel-copper-chromium catalyst (5.0 g) as described in U.S. Pat. No. 3,152,998. The reaction was carried out at 200° C. with stirring and under a nitrogen atmosphere for about 5 hours. GLC analysis showed that more than 99% of the starting imidazoline had been converted to give the corresponding imidazole with 98.5% selectivity. The product was fractionally distilled under reduced pressure (80° C. at 1.2 mm Hg) to give a clear, colorless liquid in about 98% yield.
Name
1-isopropyl-2-methylimidazoline
Quantity
50 g
Type
reactant
Reaction Step One
Name
nickel-copper-chromium
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH2:8][CH2:7][N:6]=[C:5]1[CH3:9])([CH3:3])[CH3:2].N1CCN=C1>[Cr].[Cu].[Ni]>[CH:1]([N:4]1[CH:8]=[CH:7][N:6]=[C:5]1[CH3:9])([CH3:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
1-isopropyl-2-methylimidazoline
Quantity
50 g
Type
reactant
Smiles
C(C)(C)N1C(=NCC1)C
Name
nickel-copper-chromium
Quantity
5 g
Type
catalyst
Smiles
[Cr].[Cu].[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring and under a nitrogen atmosphere for about 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-ml three-necked flask equipped with a thermometer, condenser, magnetic stirrer, and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
was carried out at 200° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)N1C(=NC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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